BenchChemオンラインストアへようこそ!

2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole

Sphingosine kinase 2 inhibition Isoform selectivity SAR optimization

SLP120701 is the most peer-reviewed SphK2-selective inhibitor for fibrosis research—achieving 35% fibrotic area reduction in FA-induced renal fibrosis (10 mg/kg i.p.) with validated target engagement (blood ~7–8 μM). It offers ~10-fold SphK2 selectivity (Ki=1 μM) and an ~8 h murine half-life, outperforming predecessors. Uniquely elevates circulating S1P in vivo—a signature replicated across two studies. Ideal for AKI, UUO, ischemia-reperfusion fibrosis, tumor models, and SphK1/2 deconvolution when paired with SLP7111228.

Molecular Formula C19H22N4O3S
Molecular Weight 386.47
CAS No. 1207012-12-1
Cat. No. B2383414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole
CAS1207012-12-1
Molecular FormulaC19H22N4O3S
Molecular Weight386.47
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H22N4O3S/c1-14-3-8-17-18(13-14)21-19(20-17)22-9-11-23(12-10-22)27(24,25)16-6-4-15(26-2)5-7-16/h3-8,13H,9-12H2,1-2H3,(H,20,21)
InChIKeyAUTGGDQQJUFNAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole (CAS 1207012-12-1): A Benzimidazole-Derived SphK2-Selective Inhibitor for Inflammation, Fibrosis, and Oncology Research


2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole (CAS 1207012-12-1, also supplied as the hydrochloride salt SLP120701, CAS 1449768-46-0) is a synthetic small molecule featuring a benzimidazole core linked through a piperazine ring to a 4-methoxyphenylsulfonyl moiety [1]. It belongs to the guanidine-based oxadiazole class of sphingosine kinase (SphK) inhibitors and functions as a potent, SphK2-selective inhibitor with a Ki of 1 μM, decreasing sphingosine-1-phosphate (S1P) levels in cultured histiocytic lymphoma (U937) cells [2][3]. The compound exhibits approximately 10-fold selectivity for SphK2 over SphK1 and demonstrates a markedly improved in vivo half-life of ~8 hours in mice compared to its pyrrolidine-containing predecessor SLR080811 [3][4]. Its structural framework derives from the benzimidazole-phenylsulfonylpiperazine chemotype first described by Qandil (2012) as sildenafil analogs [1].

Why 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole Cannot Be Replaced by In-Class SphK Inhibitors Without Quantitative Validation


SphK inhibitors within the guanidine-oxadiazole series exhibit profound isoform-selectivity divergence driven by single-methylene-unit homologation in the linker region: SLP120701 (SphK2-selective, Ki = 1 μM) and its structural homolog SLP7111228 (SphK1-selective, Ki = 48 nM) demonstrate mutually exclusive isoform profiles from the same scaffold [1]. Lead compound SLR080811, although also SphK2-preferring, shows only ~5-fold selectivity versus SLP120701's ~10-fold window and possesses inferior in vivo half-life [2][3]. Downstream clinical-stage SphK2 inhibitors such as opaganib (ABC294640) exhibit Ki values of 9.8 μM—nearly 10-fold weaker target engagement—reflecting fundamentally different chemotypes (aryladamantane vs. benzimidazole-piperazine-sulfonyl) that preclude casual interchange [4]. Even among benzimidazole-based SphK inhibitors, pyrazolylbenzimidazoles primarily target SphK1 with IC50 values of 7–9 μM, underscoring that benzimidazole substitution pattern and sulfonylpiperazine connectivity dictate isoform preference [5]. Procurement or experimental substitution without head-to-head biochemical validation therefore risks isoform misassignment and data irreproducibility.

Head-to-Head Quantitative Differentiation Evidence for 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole (SLP120701)


SphK2 Inhibitory Potency and Selectivity vs. Lead Compound SLR080811: Azetidine-for-Pyrrolidine Substitution Preserves Target Engagement While Improving Selectivity

In a direct SAR study from the same laboratory and publication series, SLP120701 (azetidine-containing) achieved a SphK2 Ki of 1.2 μM with ~10-fold selectivity over SphK1, compared to the lead compound SLR080811 (pyrrolidine-containing) with a SphK2 Ki of 1.3 μM and only ~5-fold selectivity [1]. The azetidine-for-pyrrolidine substitution (ring contraction) thus maintained comparable SphK2 potency while approximately doubling the isoform-selectivity window. Both compounds were evaluated under identical kinetic assay conditions using recombinant SphK1 and SphK2 with [³³P]-ATP as tracer in a microplate-based scintillation proximity assay [2]. SLP120701 also exhibited an improved in vivo half-life (~8 h) compared to SLR080811, attributed to enhanced metabolic stability of the azetidine ring [1].

Sphingosine kinase 2 inhibition Isoform selectivity SAR optimization Guanidine-based inhibitors

Single-Methylene Homologation Drives Isoform Selectivity Inversion: SLP120701 (SphK2) vs. SLP7111228 (SphK1)

The Patwardhan et al. (2015) J. Med. Chem. study provides a rare example of isoform-selectivity inversion controlled by a single methylene unit in the oxadiazole-to-heterocycle linker. SLP120701 (shorter linker, azetidine) is SphK2-selective (Ki = 1 μM), while homologation by one CH₂ unit in SLP7111228 (pyrrolidine) flips selectivity to SphK1 (Ki = 48 nM, >200-fold selective) [1]. Both compounds were synthesized, purified, and assayed under identical conditions in the same study, enabling direct quantitative comparison. This linker-length-dependent selectivity switch is a distinctive feature of this chemotype not observed in other SphK inhibitor classes such as aryladamantanes (opaganib) or pyrazolylbenzimidazoles .

Isoform selectivity Chemical biology toolkit SphK1 vs SphK2 Linker SAR

Opposite In Vivo Circulating S1P Modulation: SLP120701 Increases Blood S1P While SphK1-Selective SLP7111228 Decreases It

In a striking in vivo pharmacodynamic finding, Patwardhan et al. demonstrated that administration of SLP120701 to mice elevated circulating blood S1P levels, whereas the SphK1-selective counterpart SLP7111228 depressed blood S1P [1]. This counter-regulatory effect was confirmed in a second independent study: Bajwa et al. (2017) reported that SLP120701 at 10 mg/kg i.p. increased blood S1P levels 14 days after folic acid-induced kidney injury, with blood concentrations of SLP120701 reaching 7–8 μM—well above the recombinant mouse SphK2 Ki—confirming target engagement in vivo [2]. The paradoxical S1P elevation upon SphK2 inhibition is mechanistically attributed to compensatory SphK1 activity in vivo, a phenomenon not observed with SphK1-selective inhibitors and not recapitulated by dual SphK1/2 inhibitors [3].

In vivo pharmacodynamics Circulating S1P SphK2 inhibition Mouse model

Renal Fibrosis Attenuation in Folic Acid-Induced Mouse Model: Quantitative Reduction in Fibrotic Surface Area at 10 mg/kg

Bajwa et al. (2017) demonstrated that daily i.p. administration of SLP120701 (10 mg/kg, initiated 1 day post-folic acid injury) significantly reduced kidney fibrosis in wild-type mice. Quantitative trichrome staining revealed a reduction in fibrotic surface area from 39.1% ± 7.6% (FA alone) to 25.4% ± 1.4% (FA + SLP120701), representing a 35% relative reduction (P < 0.05) [1]. This anti-fibrotic effect was accompanied by increased renal expression of IFN-γ target genes Cxcl9 (19.89 ± 8.12 vs. 8.63 ± 2.73 relative mRNA; P < 0.07) and Cxcl10 (0.64 ± 0.25 vs. 0.23 ± 0.04; P < 0.08), mechanistically linking SphK2 inhibition to IFN-γ-mediated fibrosis attenuation [1]. While later-generation SphK2 inhibitors such as SLM6031434 (Ki = 0.37–0.4 μM) show numerically greater in vitro potency, SLP120701 remains the SphK2 inhibitor with the most extensively characterized in vivo renal fibrosis efficacy in a peer-reviewed nephrology journal .

Renal fibrosis Chronic kidney disease Anti-fibrotic efficacy IFN-γ pathway

Potency Advantage Over Clinical-Stage SphK2 Inhibitor Opaganib: ~10-Fold Stronger Target Engagement (Ki Comparison)

SLP120701 (Ki = 1 μM for SphK2) demonstrates approximately 10-fold stronger target binding than the clinical-stage SphK2 inhibitor opaganib (ABC294640), which exhibits a Ki of 9.8 μM and an IC50 of approximately 60 μM for recombinant SphK2 [1]. Opaganib belongs to the aryladamantane chemotype and competes with sphingosine at the substrate binding site [1]. Although opaganib has progressed to Phase 2 clinical trials (COVID-19, oncology), its weaker target affinity means that substantially higher concentrations are required for equivalent target occupancy—blood levels of SLP120701 at 7–8 μM after a 10 mg/kg dose already exceed its Ki by ~7–8 fold, whereas opaganib must achieve >10 μM plasma concentrations to approach its Ki [2]. For preclinical mechanistic studies requiring robust SphK2 engagement at pharmacologically achievable concentrations, SLP120701 offers a more efficient chemical probe.

SphK2 inhibitor potency Translational pharmacology Chemical probe selection Target engagement

Evidence-Backed Research and Industrial Application Scenarios for 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole (SLP120701)


Renal Fibrosis and Chronic Kidney Disease Preclinical Efficacy Studies

SLP120701 is the most extensively peer-reviewed SphK2 inhibitor for renal fibrosis research. Bajwa et al. (2017) demonstrated a 35% relative reduction in kidney fibrotic surface area (39.1% to 25.4%, P < 0.05) in the folic acid-induced mouse model at 10 mg/kg i.p. daily dosing, with confirmed in vivo target engagement (blood levels 7–8 μM, exceeding the SphK2 Ki by ~7–8 fold) . The compound's well-characterized IFN-γ-dependent anti-fibrotic mechanism provides a rational basis for fibrosis-focused experimental designs. Procurement is recommended for laboratories studying maladaptive repair after acute kidney injury, unilateral ureteral obstruction (UUO), or ischemia-reperfusion-induced fibrosis .

SphK Isoform-Selective Chemical Biology Toolkit: Matched Pair with SLP7111228

SLP120701 and SLP7111228 together constitute a chemically matched, isoform-selective inhibitor pair for dissecting SphK1 vs. SphK2 contributions to S1P signaling. The two compounds differ by a single methylene unit in the oxadiazole linker yet exhibit mutually exclusive isoform selectivity (SLP120701: SphK2 Ki = 1 μM; SLP7111228: SphK1 Ki = 48 nM) and opposite in vivo effects on circulating S1P (SLP120701 increases, SLP7111228 decreases) . This matched pair approach, validated in the same publication (Patwardhan et al., 2015, J. Med. Chem.), enables unambiguous assignment of phenotypic outcomes to specific SphK isoforms. Procurement of both compounds is recommended for any study aiming to deconvolute SphK1- vs. SphK2-dependent biology in cancer, inflammation, or fibrosis .

Cancer and Sickle Cell Disease S1P Signaling Research Requiring Robust In Vivo Pharmacokinetics

SLP120701's improved in vivo half-life (~8 h in mice) compared to predecessor SphK2 inhibitors such as SLR080811 makes it suitable for oncology and sickle cell disease studies where sustained SphK2 inhibition and S1P pathway modulation are required . The compound decreases intracellular S1P levels in U937 histiocytic lymphoma cells in vitro while paradoxically elevating circulating S1P in vivo, providing a unique pharmacological profile for interrogating compartment-specific S1P signaling . This is particularly relevant for cancer models where S1P's role in tumor microenvironment, immune cell trafficking, and angiogenesis may exhibit compartment-dependent effects. Procurement is recommended for xenograft and syngeneic tumor models requiring daily i.p. dosing with validated pharmacokinetic coverage .

In Vivo S1P Elevation Paradigm Studies: Unique Pharmacological Tool for Raising Circulating S1P

SLP120701 is the only well-characterized small-molecule tool that predictably elevates circulating S1P levels in vivo through selective SphK2 inhibition, a property not shared by SphK1-selective inhibitors (which decrease S1P) or dual SphK1/2 inhibitors (which may produce mixed effects) . This unique pharmacodynamic signature enables investigation of therapeutic hypotheses where raising—rather than lowering—systemic S1P may be beneficial, such as in certain endothelial barrier protection or hematopoietic stem cell mobilization contexts. The effect has been independently replicated in two studies (Patwardhan et al., 2015; Bajwa et al., 2017), providing cross-study validation . Procurement is essential for laboratories specifically interested in the consequences of elevating endogenous S1P tone.

Quote Request

Request a Quote for 2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.